4-Bromo-5-fluoropicolinic acid
Description
4-Bromo-5-fluoropicolinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Properties
Molecular Formula |
C6H3BrFNO2 |
|---|---|
Molecular Weight |
220.00 g/mol |
IUPAC Name |
4-bromo-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
InChI Key |
DISNNNKNMNKQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoropicolinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of 4-Bromo-5-fluoropicolinic acid may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acids, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-Bromo-5-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-Bromo-3-fluoropicolinic acid
- 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid
- 5-Fluoropicolinic acid
Comparison: 4-Bromo-5-fluoropicolinic acid is unique due to the specific positions of the bromine and fluorine atoms on the pyridine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development .
Biological Activity
4-Bromo-5-fluoropicolinic acid is a heterocyclic organic compound belonging to the class of pyridinecarboxylic acids. Its unique structure, characterized by a bromine atom at the 4-position and a fluorine atom at the 5-position of the pyridine ring, contributes to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C_6H_4BrFNO_2
- Molecular Weight : 221.01 g/mol
- Structure : The compound features a pyridine ring with a carboxylic acid functional group, which is crucial for its biological interactions.
Biological Activity
Research indicates that 4-Bromo-5-fluoropicolinic acid exhibits several biological activities, particularly in pharmacology. Its structural similarity to other biologically active compounds suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Key Findings
- Neurochemical Influence : Studies have shown that halogenated picolinic acids can influence neurochemical processes, indicating potential applications in treating neurological disorders. The compound may interact with neurotransmitter systems, potentially affecting synaptic transmission and neuroplasticity.
- Enzyme Modulation : 4-Bromo-5-fluoropicolinic acid has been identified as an inhibitor or modulator of specific enzymes. This modulation can lead to alterations in metabolic pathways, which may be beneficial for therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
The biological activity of 4-Bromo-5-fluoropicolinic acid is largely attributed to its ability to interact with various molecular targets:
- Enzymatic Interactions : The presence of halogen substituents enhances the compound's lipophilicity, improving its interaction with biological membranes and facilitating enzyme binding.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.
Comparative Analysis with Similar Compounds
To better understand the implications of its structure on biological activity, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Attributes |
|---|---|---|
| 5-Bromo-2-pyridinecarboxylic acid | Bromine at position 5; carboxylic acid at position 2 | Different position of carboxylic group affects reactivity |
| 6-Bromo-5-fluoropyridine | Fluorine at position 5; bromine at position 6 | Different halogen positioning alters biological activity |
| 5-Fluoro-2-bromopyridine | Fluorine at position 5; bromine at position 2 | Similar halogen pattern but different biological properties |
| 3-Bromo-4-fluoropyridine | Bromine at position 3; fluorine at position 4 | Variations in substitution patterns lead to different chemical reactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that may provide insight into the potential applications of 4-Bromo-5-fluoropicolinic acid:
- Neurotransmitter Modulation : Research indicated that fluorinated compounds could enhance synaptic efficacy through their interactions with neurotransmitter receptors. This suggests that similar mechanisms may be applicable to 4-Bromo-5-fluoropicolinic acid .
- Antimicrobial Efficacy : A study on related compounds demonstrated significant antimicrobial activity against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on this structural framework .
- Cancer Treatment Potential : Investigations into fluorinated pyridine derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that 4-Bromo-5-fluoropicolinic acid could be explored as a candidate for cancer therapy .
Q & A
Q. What established synthetic routes are available for 4-Bromo-5-fluoropicolinic acid, and which analytical techniques are essential for confirming its structural integrity?
Methodological Answer:
- Synthesis : Common approaches include halogenation of picolinic acid derivatives (e.g., bromo-defluorination or nucleophilic substitution) or coupling reactions using boronic acid intermediates. For example, Suzuki-Miyaura coupling (applicable to similar bromo-fluoro compounds) requires palladium catalysts and optimized reaction conditions .
- Characterization : Use NMR (<sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F) to confirm substitution patterns, mass spectrometry for molecular weight validation, and HPLC for purity assessment. Melting point analysis (e.g., 219–223°C for 4-Bromo-2-fluorocinnamic acid ) can provide additional verification.
Q. How can reaction conditions be optimized to enhance the yield and purity of 4-Bromo-5-fluoropicolinic acid?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents. For bromo-fluoro analogs, elevated temperatures (80–120°C) often improve reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the compound. Monitor by TLC and compare retention factors (Rf) with known standards .
Advanced Research Questions
Q. What mechanistic insights can computational chemistry provide regarding halogen-fluorine electronic interactions in 4-Bromo-5-fluoropicolinic acid?
Methodological Answer:
- Density Functional Theory (DFT) : Model the molecule’s electrostatic potential surface to map electron-deficient regions (e.g., bromine’s σ-hole) and predict reactivity in cross-coupling reactions .
- Molecular Dynamics : Simulate solvation effects to understand stability in polar aprotic solvents. Compare computational results with experimental spectroscopic data (e.g., <sup>19</sup>F NMR chemical shifts) .
Q. How can contradictions in spectroscopic data for derivatives of 4-Bromo-5-fluoropicolinic acid be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate <sup>1</sup>H NMR assignments with 2D COSY/NOESY and compare with crystallographic data (if available). For fluorinated analogs, <sup>19</sup>F NMR is critical to distinguish regioisomers .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets, ensuring reproducibility across batches .
Q. What in vitro assays are suitable for evaluating the bioactivity of 4-Bromo-5-fluoropicolinic acid in medicinal chemistry applications?
Methodological Answer:
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET). Include positive controls (e.g., staurosporine) and validate IC50 values via dose-response curves .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa), correlating with cytotoxicity (MTT assay) .
Q. How does the stability of 4-Bromo-5-fluoropicolinic acid vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation by HPLC at intervals (0, 1, 3 months). For fluorinated compounds, degradation products often include dehalogenated byproducts .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis exposure (320–400 nm) .
Frameworks for Rigorous Inquiry
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PICOT Adaptation for Chemistry :
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FINER Criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
